molecular formula C14H28N2O2 B2538876 (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1286208-23-8

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B2538876
CAS No.: 1286208-23-8
M. Wt: 256.39
InChI Key: NPMARACPIAWBSP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C14H28N2O2 and its molecular weight is 256.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide highlights its role in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are critical in the development of many natural products and therapeutically applicable compounds, indicating the potential relevance of "(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate" in similar synthetic applications (Philip et al., 2020).

Drug Discovery Applications

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists in compounds for treating human diseases. Its saturated scaffold is advantageous due to sp3-hybridization, which allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity. This review elaborates on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the significance of compounds like "this compound" in medicinal chemistry (Li Petri et al., 2021).

Properties

IUPAC Name

tert-butyl N-[(3S)-1-pentan-3-ylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMARACPIAWBSP-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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